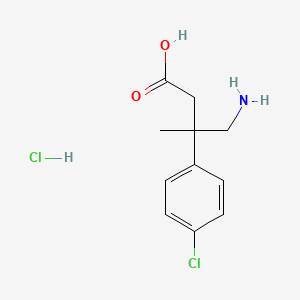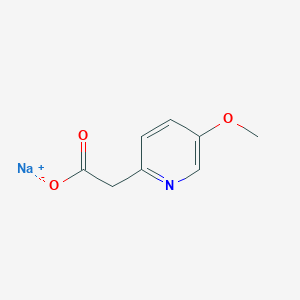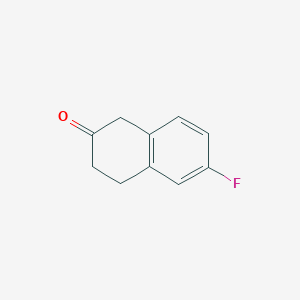![molecular formula C10H19ClN2O B2634583 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide CAS No. 1701899-78-6](/img/structure/B2634583.png)
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects in scientific research.
Mecanismo De Acción
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain tolerance in animal models. In addition, it has been shown to have anticonvulsant effects and to improve cognitive function in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has a number of advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the central nervous system. However, there are also limitations to its use. It has a short half-life in vivo, which makes it difficult to study its long-term effects. In addition, its effects on GABA levels may vary depending on the dose used and the timing of administration.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and there is interest in investigating its potential use as a treatment for opioid addiction. Another area of interest is its potential use as a treatment for depression. It has been shown to have antidepressant effects in animal models, and there is interest in investigating its potential use as a treatment for treatment-resistant depression. Finally, there is interest in investigating the long-term effects of 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide on GABA levels and neuronal activity in the central nervous system.
Métodos De Síntesis
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been extensively studied in scientific research as a potential treatment for a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. In addition, it has been investigated as a potential treatment for addiction, schizophrenia, and depression.
Propiedades
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-7(13(3)9-4-5-9)6-12-10(14)8(2)11/h7-9H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEUIVRRNHXOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)N(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2634505.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2634510.png)
![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)






![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)